molecular formula C25H27FN4O3 B2884331 N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-04-7

N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No. B2884331
CAS RN: 877632-04-7
M. Wt: 450.514
InChI Key: BOYUZNLIFAKHLE-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, also known as F13714, is a novel compound that has attracted significant attention in the scientific community due to its potential pharmacological activities. F13714 is a small molecule that belongs to the class of oxalamides, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is not fully understood. However, it has been suggested that N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has also been found to exhibit potent antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has been found to exhibit a wide range of biochemical and physiological effects. In animal studies, N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has been found to reduce inflammation, decrease pain sensitivity, and improve cognitive function. N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has also been found to have anxiolytic and antidepressant effects, which may be due to its ability to modulate the activity of certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is its versatility in the laboratory. N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide can be easily synthesized and has been found to exhibit a wide range of pharmacological activities, making it a valuable tool for researchers studying various diseases and conditions. However, one of the limitations of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is its low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide. One potential area of research is the development of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide-based therapies for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential area of research is the identification of the exact mechanism of action of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, which may provide insights into its pharmacological activities. Additionally, further studies are needed to determine the safety and efficacy of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide in humans.

Synthesis Methods

The synthesis of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex process that involves several steps. The first step involves the preparation of 4-fluorophenylpiperazine, which is then reacted with 2-(furan-2-yl)ethylamine to form the intermediate compound. The intermediate compound is then reacted with benzyl chloroformate to form the final product, N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anxiolytic, and antidepressant effects. N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide has also been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-benzyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3/c26-20-8-10-21(11-9-20)29-12-14-30(15-13-29)22(23-7-4-16-33-23)18-28-25(32)24(31)27-17-19-5-2-1-3-6-19/h1-11,16,22H,12-15,17-18H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUZNLIFAKHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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